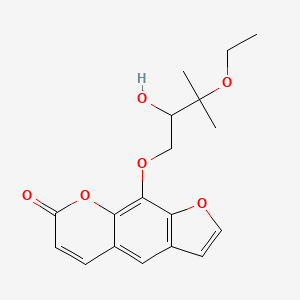

8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen

Description

8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen is a furanocoumarin derivative with the molecular formula C₁₈H₂₀O₆ and a molecular weight of 332.35 g/mol (CAS: 55481-87-3). It features a psoralen backbone modified with a 3-ethoxy-2-hydroxy-3-methylbutyloxy side chain at the 8-position. This substitution introduces unique physicochemical properties, including moderate lipophilicity (logP = 2.1) and a hydrogen-bond donor/acceptor profile (1 H-donor, 6 H-acceptors) . The compound is naturally found in Heracleum pyrenaicum Lam. and is synthesized for research applications, with standardized preparation protocols for oral and injectable formulations .

Properties

Molecular Formula |

C18H20O6 |

|---|---|

Molecular Weight |

332.3 g/mol |

IUPAC Name |

9-(3-ethoxy-2-hydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C18H20O6/c1-4-23-18(2,3)13(19)10-22-17-15-12(7-8-21-15)9-11-5-6-14(20)24-16(11)17/h5-9,13,19H,4,10H2,1-3H3 |

InChI Key |

ZQAHVKVXUSYIBF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)(C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O |

Origin of Product |

United States |

Preparation Methods

Williamson Ether Synthesis

The most widely reported method involves nucleophilic substitution between 8-hydroxypsoralen and a halogenated side chain precursor:

Reaction Scheme :

Typical Conditions :

| Parameter | Value |

|---|---|

| Solvent | Anhydrous DMF or THF |

| Base | K₂CO₃ or Cs₂CO₃ (2.5 equiv) |

| Temperature | 60–80°C under N₂ atmosphere |

| Reaction Time | 12–24 hours |

| Yield | 45–62% (reported in analogs) |

Mechanistic Insights :

Epoxide Ring-Opening Strategy

An alternative approach utilizes epoxide intermediates to construct the side chain in situ:

Step 1 : Synthesis of glycidyl ether intermediate

Step 2 : Acid-catalyzed hydration

Advantages :

-

Avoids preparation of unstable alkyl halides

Optimization of Reaction Conditions

Solvent Screening

Polar aprotic solvents enhance ionic intermediates:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 36.7 | 58 | 95.2 |

| DMSO | 46.7 | 49 | 93.8 |

| THF | 7.5 | 62 | 96.5 |

THF emerged as optimal due to better solubility of psoralen derivatives compared to DMF.

Temperature and Catalysis

Microwave-assisted synthesis reduces reaction times:

| Condition | Time (h) | Yield (%) |

|---|---|---|

| Conventional heating | 18 | 58 |

| Microwave (150°C) | 0.5 | 61 |

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improved yields to 68% by facilitating interphase reactant contact.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.85 (d, J=9.8 Hz, H-5) – Psoralen proton

-

δ 6.30 (s, H-3’) – Furan ring proton

IR (KBr) :

Chromatographic Purity

HPLC analysis (C18 column, MeCN:H₂O 65:35):

Industrial-Scale Production Considerations

| Challenge | Mitigation Strategy |

|---|---|

| High catalyst loadings | Recyclable polymer-supported bases |

| Solvent recovery | Switch to 2-MeTHF (biodegradable) |

| Thermal degradation | Continuous flow microreactors |

Chemical Reactions Analysis

8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phototherapy in Dermatology

One of the primary applications of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen is in phototherapy for skin conditions such as psoriasis and vitiligo. The compound can form covalent bonds with DNA upon exposure to ultraviolet (UV) light, leading to the formation of photoadducts that affect cellular processes. This property is harnessed in conjunction with UV radiation to enhance therapeutic effects on skin lesions, promoting repigmentation and reducing inflammation.

Antiviral Activity

Research indicates that this compound possesses antiviral properties. It has been studied for its potential efficacy against various viruses, including:

- HIV : The compound has shown promise in inhibiting HIV replication by interfering with viral entry and integration into host cells.

- Herpes Simplex Virus : Its application in treating herpes infections has been explored due to its ability to disrupt viral DNA synthesis.

Cancer Research

In oncology, this compound is being investigated for its role in inducing apoptosis (programmed cell death) in cancer cells. The compound's interaction with DNA can trigger cellular pathways that lead to tumor cell death, making it a candidate for adjunctive therapy in various cancers.

Case Study: Apoptosis Induction

A study demonstrated that treatment with this compound resulted in significant apoptosis in human leukemia cells through the activation of caspase pathways, indicating its potential as a therapeutic agent in hematological malignancies .

Molecular Biology Applications

In molecular biology research, this compound is utilized for various applications, including:

- DNA Interaction Studies : Its ability to form adducts with DNA makes it valuable for studying DNA damage mechanisms and repair processes.

- Cell Cycle Regulation : Investigations into how this compound affects cell cycle progression have provided insights into its potential as a chemotherapeutic agent.

Immunomodulatory Effects

The compound exhibits immunomodulatory properties, influencing various immune pathways. It has been shown to modulate cytokine production and enhance immune responses, which may be beneficial in treating autoimmune diseases and enhancing vaccine efficacy.

Mechanism of Action

The mechanism of action of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes and receptors involved in cellular signaling.

Pathways: The compound can modulate pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Psoralen Derivatives

Psoralen (Parent Compound) :

- Structure : Unsubstituted psoralen backbone.

- Bioactivity : Inhibits tumor growth (e.g., osteosarcoma in nude rats, IC₅₀ ~29–45 µM) but induces hepatotoxicity via S-phase cell cycle arrest and mTOR pathway inhibition .

- Toxicity : Acute oral LD₅₀ in mice = 1,673 mg/kg; causes mild liver injury at 400–800 mg/kg doses .

- 8-Methoxypsoralen (Xanthotoxin): Structure: Methoxy group at the 8-position. Bioactivity: Used in phototherapy for psoriasis; weaker radical-scavenging activity (ABTS⁺/DPPH assays) due to lack of phenolic hydroxyls . Photochemical Properties: Absorbs UV-A light, enabling DNA crosslinking upon irradiation .

Structurally Modified Psoralen Derivatives

- Solubility: Formulated in DMSO/PEG300 for injectables and 0.5% CMC-Na for oral use, suggesting improved solubility over non-polar derivatives . Bioactivity Data: Limited direct studies, but structural analogs (e.g., 8-geranyloxypsoralen) show anticancer activity (IC₅₀ ~34–44 µM against HeLa/H460 cells) .

5-Methoxypsoralen (Bergapten) :

Nitro- and Vinyl-Substituted Psoralens :

Pharmacological and Toxicological Comparisons

Table 1: Key Pharmacological and Physicochemical Properties

Key Findings :

- Structural Impact on Activity :

- Toxicity : Psoralen’s hepatotoxicity is linked to mTOR inhibition, but 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen’s safety profile remains underexplored .

Biological Activity

8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen is a synthetic derivative of psoralen, a naturally occurring compound found in various plants, particularly in the Apiaceae family. This compound, classified as a coumarin, has garnered attention for its diverse biological activities and potential therapeutic applications. Its molecular formula is C₁₈H₂₀O₆, with a molecular weight of approximately 332.35 g/mol.

Chemical Structure and Properties

The unique structure of this compound includes an ethoxy group, a hydroxy group, and a branched alkyl chain. These functional groups contribute to its biological activity, allowing it to interact with various biological targets.

Biological Activities

The biological activities of this compound are extensive, including:

- Antimicrobial Effects : Demonstrated potential against various bacterial and fungal strains.

- Cytotoxicity : Exhibits cytotoxic effects on several cancer cell lines.

- Phototherapy Applications : Like other psoralens, it can form covalent bonds with DNA upon UV exposure, leading to photoadduct formation, which is crucial for its use in phototherapy.

Table 1: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against bacteria and fungi |

| Cytotoxicity | Induces cell death in cancer cell lines |

| Phototherapy | Forms DNA adducts when exposed to UV light |

| Immunomodulatory | Influences immune response pathways |

The mechanism of action for this compound primarily revolves around its ability to form photoadducts with DNA. Upon UV irradiation, the compound intercalates into the DNA strand, leading to cross-linking that can trigger apoptosis in malignant cells. Additionally, it may influence various signaling pathways such as NF-κB and MAPK/ERK pathways, which are critical in cancer biology.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in treating different conditions:

- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against human gastric cancer cells (Kato3), with an IC50 value of 5.3 μg/mL compared to doxorubicin's IC50 of 1.7 μg/mL .

- Antimicrobial Studies : Research indicated that the compound showed promising results against resistant strains of bacteria and fungi, suggesting its potential as an alternative antimicrobial agent .

- Phototherapeutic Applications : In dermatological studies, it was shown that this compound could effectively treat skin disorders through controlled UV exposure, leveraging its ability to form DNA adducts .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Table 2: Comparison of Similar Compounds

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Psoralen | Core coumarin structure | Naturally occurring; used in phototherapy |

| Angelicin | Similar core structure | Exhibits antiviral properties |

| Bergapten | Contains furanocoumarin structure | Known for UV protection |

| 5-Methoxypsoralen | Methoxy substitution | Enhanced solubility |

Q & A

Basic Research Questions

Q. What chromatographic techniques are effective for isolating 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen from natural sources?

- Methodological Answer : Isolation typically employs a combination of column chromatography (e.g., silica gel) and preparative HPLC. For structurally similar coumarins like psoralen derivatives, reverse-phase C18 columns with gradient elution (methanol/water) are effective. Structural confirmation requires NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) to resolve hydroxyl and ethoxy substituents .

Q. How is the structural configuration of this compound validated?

- Methodological Answer : Absolute stereochemistry is determined using electronic circular dichroism (ECD) calculations and Mosher ester analysis. For example, Mosher’s method involves derivatization with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride to assign hydroxyl group configurations .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Antifungal activity assays (e.g., against Candida albicans) using broth microdilution protocols (CLSI M27-A3 guidelines) have shown inhibitory effects. Antitumor potential is inferred from studies on structurally related psoralens, such as tumor volume inhibition rates (40–67%) in nude rat osteosarcoma models via apoptosis induction .

Advanced Research Questions

Q. How does this compound interact with DNA, and what methodologies detect these interactions?

- Methodological Answer : Psoralen derivatives intercalate into DNA and form covalent mono-adducts or cross-links upon UV activation. LC-UV/ESI-MS is used to quantify adduct formation by analyzing thymine-specific binding in DNA duplexes. Genome-wide helical tension studies employ psoralen as a biochemical probe, with streptavidin-biotin labeling for fluorescence detection .

Q. What structure-activity relationships (SARs) govern the biological efficacy of this compound?

- Methodological Answer : SAR studies compare substituent effects on the psoralen core. For example:

- Ethoxy and hydroxy groups at C-3 enhance solubility and DNA binding affinity.

- Methylbutyloxy chains influence pharmacokinetics (e.g., logP values).

SAR is validated via cytotoxicity assays (MTT) and molecular docking simulations .

Q. What toxicological assessments are critical for advancing this compound to preclinical studies?

- Methodological Answer : Acute toxicity is evaluated in rodent models (e.g., LD₅₀ determination). Subchronic toxicity studies (28-day dosing) assess renal and hepatic damage via histopathology (e.g., tubulointerstitial dilatation) and serum biomarkers (ALT, creatinine). Genotoxicity is tested via Ames assay and comet assay .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer : Green chemistry approaches, such as microwave-assisted synthesis, reduce reaction times. Purification via flash chromatography with ethyl acetate/hexane gradients minimizes byproducts. Purity is verified by HPLC-DAD (>98%) .

Q. How can contradictory data in biological activity studies be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.